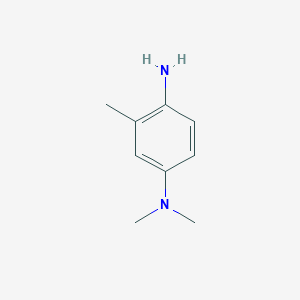

N1,N1,3-Trimethylbenzene-1,4-diamine

Description

N1,N1,3-Trimethylbenzene-1,4-diamine (CAS RN: 2739-08-4) is a substituted aromatic diamine with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol. Its structure features a benzene ring substituted with three methyl groups: two on the N1 nitrogen and one on the C3 position of the ring. This compound is part of the broader class of polyamines, which are critical in biological processes and industrial applications, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-N,4-N,2-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKISONDDBRXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431117 | |

| Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-53-7 | |

| Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N,1-N,3-trimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aromatic Nitration and Reduction: One common method involves the nitration of 1,4-dimethylbenzene to form 1,4-dinitro-2,5-dimethylbenzene , followed by catalytic hydrogenation to yield N1,N1,3-Trimethylbenzene-1,4-diamine .

Reductive Alkylation: Another method involves the reductive alkylation of 1,4-diaminobenzene with formaldehyde and a methylating agent under acidic conditions.

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitro compounds or the reductive alkylation of aromatic amines. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1,N1,3-Trimethylbenzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives.

Reduction: It can be reduced to form various substituted anilines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Substituted anilines.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: is used as an intermediate in the synthesis of various

Biological Activity

N1,N1,3-Trimethylbenzene-1,4-diamine, also known as 1,3-dimethyl-4-aminobenzene, is a compound of significant interest in biological and chemical research due to its unique structure and properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H14N2

- Molecular Weight : 150.22 g/mol

- Functional Groups : Contains two amino groups (-NH2) and three methyl groups (-CH3) attached to a benzene ring.

This arrangement enhances its reactivity and interaction with biological systems, making it a candidate for various applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of this compound typically involves:

-

Methylation of Benzene-1,4-diamine : This process can be achieved through various methods including:

- Direct methylation using methyl iodide or dimethyl sulfate.

- Using methylating agents in an inert atmosphere to prevent oxidation.

- Purification : The product is often purified through recrystallization or chromatography to ensure high purity for biological assays.

Biological Activity

The biological activity of this compound has been documented in several studies:

- Antimicrobial Properties : Research indicates that this compound exhibits moderate activity against various bacterial strains. For instance, it demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent in clinical settings .

- Cell Viability Assays : The compound is utilized in cell viability assays where it can be reduced by mitochondrial enzymes to form a colored product. This property is particularly useful for assessing cell health and viability in vitro .

- Crosslinking Agent : It has been noted for its ability to act as a crosslinking agent for proteins and nucleic acids in cell culture studies. This capability allows researchers to investigate protein-protein interactions more effectively .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 70 µg/mL |

The compound showed varying degrees of effectiveness, with the lowest MIC observed against Staphylococcus aureus, suggesting its potential for development into an antimicrobial treatment .

Case Study 2: Cell Viability Assay

A study focused on the use of this compound in assessing cell viability revealed that:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At higher concentrations (≥50 µM), significant cytotoxic effects were observed, indicating that while the compound has utility in biological assays, careful consideration of dosage is crucial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1,N1,3-Trimethylbenzene-1,4-diamine with analogous benzene-1,4-diamine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|

| This compound | C9H14N2 | 150.23 | N1,N1-(CH3)2; C3-CH3 | Baseline for comparison |

| N1,N1,N4-Trimethylbenzene-1,4-diamine | C9H14N2 | 150.23 | N1,N1-(CH3)2; N4-CH3 | Additional methyl on N4 vs. C3 |

| N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | C9H11F3N2 | 204.20 | N1,N1-(CH3)2; C2-CF3 | Electron-withdrawing CF3 group at C2 |

| 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine | C10H14BrN2 | 241.14 | N1,N1,N4,N4-(CH3)4; C2-Br | Bromine substituent and four methyl groups |

| (N1Z,N4Z)-N1,N4-bis(3,4-methoxyphenyl)benzene-1,4-diamine | C28H26N2O4 | 454.52 | Schiff base with 3,4-methoxyphenyl groups | Extended conjugated system |

Physicochemical Properties

- Boiling Point and Solubility : While direct data for this compound is unavailable, analogous compounds like N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine (boiling point: 91–92°C at 31 Torr) suggest that increased alkylation lowers volatility . The trifluoromethyl derivative (204.20 g/mol) likely has higher thermal stability due to the CF3 group .

- Electronic Effects : Methyl groups are electron-donating, enhancing the basicity of the amine groups compared to electron-withdrawing substituents like bromine (-Br) or trifluoromethyl (-CF3), which reduce electron density on the aromatic ring .

Key Research Findings

Electronic Modulation : Substituents like -CF3 or -Br significantly alter the compound’s reactivity. For instance, the trifluoromethyl group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine enhances its stability in acidic environments, making it suitable for agrochemical formulations .

Biological Efficacy : Schiff base derivatives of benzene-1,4-diamine show promise as dual antibacterial and anticancer agents. Molecular docking studies reveal strong interactions with beta-ketoacyl-ACP synthase III (antibacterial target) and c-Kit tyrosine kinase (anticancer target) .

Synthetic Versatility : N1,N1-Diethylpentane-1,4-diamine, a related aliphatic diamine, is resolved using Candida antarctica lipase B, highlighting enzymatic methods for chiral diamine synthesis .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

| Property | N1,N1,3-Trimethyl | N1,N1,N4-Trimethyl | 2-Bromo-Tetramethyl | N1,N1-Dimethyl-CF3 |

|---|---|---|---|---|

| Molecular Weight | 150.23 | 150.23 | 241.14 | 204.20 |

| Substituent Effects | Electron-donating | Electron-donating | Electron-withdrawing | Electron-withdrawing |

| Potential Application | Drug intermediates | Catalysis | Organic synthesis | Agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.